molecular formula C17H16N4O2S B2982369 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034271-48-0

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2982369
CAS No.: 2034271-48-0
M. Wt: 340.4
InChI Key: KMMVGMKZIMSRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling with the thiophene derivative. Common reagents used in these reactions include:

    Pyrimidine synthesis: Starting materials such as 4-methyl-6-oxopyrimidine can be synthesized through condensation reactions involving urea and β-ketoesters.

    Pyridine synthesis: The pyridine ring can be constructed using methods like the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Coupling reactions: The final coupling step to form the target compound may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine, pyridine, or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: A simpler analog lacking the pyridine and thiophene rings.

    N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide: Another analog without the pyrimidine ring.

Uniqueness

The uniqueness of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-7-17(23)21(11-20-12)10-16(22)19-9-13-4-5-18-14(8-13)15-3-2-6-24-15/h2-8,11H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMVGMKZIMSRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.